Superior Kinase Inhibitor Potency: >1000-fold Improvement Over Purine Scaffolds
The 7-deazapurine heterocycle, which is the core of 6-Benzylamino-7-deazapurine, was identified as a superior template compared to a standard purine scaffold. In a study by Lawhorn et al., elaboration of this 7-deazapurine core led to compounds with substantial improvements in biochemical potency against the target kinase TNNI3K. While this data is derived from elaborated analogs, it quantifies the scaffold advantage that is fundamental to the compound's value as a building block [1].
| Evidence Dimension | Biochemical Potency (Fold-improvement in IC50) |
|---|---|
| Target Compound Data | Not directly measured for the parent compound. The advantage is derived from the 7-deazapurine core. |
| Comparator Or Baseline | Optimized purine-based analogs |
| Quantified Difference | >1000-fold improvement in potency |
| Conditions | TNNI3K inhibition assays comparing optimized purine and 7-deazapurine series |
Why This Matters
This data demonstrates that using a 7-deazapurine core is a strategic choice for developing potent inhibitors, making 6-Benzylamino-7-deazapurine a high-value synthetic intermediate for medicinal chemistry campaigns targeting kinases.
- [1] Lawhorn BG, Philp J, Zhao Y, Louer C, Hammond M, Cheung M, Fries H, Graves AP, Shewchuk L, Wang L, Cottom JE, Qi H, Zhao H, Totoritis R, Zhang G, Schwartz B, Li H, Sweitzer S, Holt DA, Gatto GJ, Kallander LS. Identification of Purines and 7-Deazapurines as Potent and Selective Type I Inhibitors of Troponin I-Interacting Kinase (TNNI3K). J Med Chem. 2015 Sep 10;58(18):7431-48. View Source
